molecular formula C17H13FN6OS2 B13375704 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide

Cat. No.: B13375704
M. Wt: 400.5 g/mol
InChI Key: IOZANGKLASHSET-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 4, linked via an acetamide bridge to a 7-methyltriazolo[4,3-a]pyrimidine moiety through a sulfanyl group (Fig. 1). Its synthesis likely involves multi-step heterocyclic coupling reactions, as inferred from analogous synthetic routes in the literature .

Properties

Molecular Formula

C17H13FN6OS2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H13FN6OS2/c1-10-6-15(24-9-19-23-16(24)20-10)26-8-14(25)22-17-21-13(7-27-17)11-2-4-12(18)5-3-11/h2-7,9H,8H2,1H3,(H,21,22,25)

InChI Key

IOZANGKLASHSET-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NN=CN2C(=C1)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The triazolopyrimidine moiety is then synthesized and attached to the thiazole ring. Finally, the sulfanylacetamide group is introduced to complete the synthesis. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Thiazole Ring Formation

The 4-(4-fluorophenyl)-1,3-thiazole core likely originates from Hantzsch thiazole synthesis , a well-established method for thiazole rings . This involves:

  • Reaction of thiourea derivatives with α-halo ketones under basic conditions

  • Cyclization via nucleophilic attack of sulfur on carbonyl carbon

  • Formation of the 5-membered aromatic thiazole ring

Example from literature :
In , 4-fluorophenacylbromide reacts with thiourea derivatives to yield thiazole-2-amines. A similar approach may apply here, substituting bromide with a suitable electrophile.

Sulfide Linkage Formation

The sulfide bridge likely forms via nucleophilic substitution of a bromide/thiophenol:

  • Bromoacetyl derivatives (as in ) react with thiolates

  • S-S bond formation via oxidative coupling (less common)

Acetamide Functional Group

The acetamide group typically forms through:

  • Amide coupling using carbodiimide activators (EDC/HATU)

  • Direct acylation of amines with acyl chlorides

Triazolopyrimidine Cyclization

ThiosemicarbazideBaseTriazolopyrimidine\text{Thiosemicarbazide} \xrightarrow{\text{Base}} \text{Triazolopyrimidine}

Key Features :

  • Base-mediated elimination of H₂S

  • Formation of fused bicyclic system

Sulfide Linkage Formation

Bromoacetyl derivative+Thiolatep-TsOHSulfide\text{Bromoacetyl derivative} + \text{Thiolate} \xrightarrow{\text{p-TsOH}} \text{Sulfide}

Key Features :

  • Nucleophilic substitution of bromide by thiolate

  • Protection of reactive intermediates via bromide activation

Analytical Characterization

Key data from literature analogs ( ):

  • IR Peaks :

    • NH stretch: 3130–3387 cm⁻¹

    • C=O stretch: 1671–1704 cm⁻¹

  • NMR Shifts :

    • SCH₂: δ 4.23 (s, 2H)

    • NH: δ 10.19–10.33 (s, 1H)

  • Mass Spectrometry :

    • Molecular ion peaks at M⁺/M⁺+1 ratios

Research Findings from Related Compounds

  • Thiazole Derivatives :

    • Fluorophenyl substitution enhances lipophilicity and bioavailability

    • Thiazole-2-amines show broad-spectrum antimicrobial activity

  • Triazolopyrimidines :

    • 7-methyl substitution improves metabolic stability

    • Triazolo-pyridine motifs inhibit kinase activity (e.g., p38 MAPK)

  • Sulfide Linkages :

    • Enhance protease resistance compared to amide bonds

    • Facilitate bioconjugation applications

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors. The exact mechanism depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound’s triazolopyrimidine-thiazole scaffold is distinct but shares functional motifs with several analogs (Table 1):

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Cl,4-F-phenyl; pyridinyl; ethyl-triazole Pyridinyl replaces triazolopyrimidine; ethyl vs. methyl on triazole; Cl adds hydrophobicity
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-F-phenyl; thiophene; ethyl-triazole Thiophene replaces triazolopyrimidine; ethyl vs. methyl on triazole; similar fluorophenyl
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-ethoxyphenyl; pyrazine; ethyl-triazole Pyrazine replaces triazolopyrimidine; ethoxy enhances solubility but reduces membrane permeability
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 3,4-diF-phenyl; 4-Cl-phenyl; 4-methylphenyl-triazole Chlorophenyl and methylphenyl substituents on triazole; increased steric bulk and lipophilicity

Key Observations :

  • Triazolopyrimidine vs. Other Heterocycles : The triazolopyrimidine in the target compound may enhance π-π stacking or hydrogen bonding compared to pyridinyl (), thiophene (), or pyrazine () analogs.
  • Chloro () or ethoxy () substituents alter lipophilicity and solubility.
Pharmacological Activity

Anti-exudative and anti-inflammatory activities have been reported for structurally related acetamides. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s triazolopyrimidine moiety may improve potency due to enhanced electronic effects or target engagement.

Physicochemical Properties
  • Lipophilicity (logP) : Fluorine and methyl groups in the target compound likely increase logP (~2.5–3.0), similar to analogs with 4-fluorophenyl () or chlorophenyl () groups. Ethoxy substituents () reduce logP but improve aqueous solubility.
  • Metabolic Stability : The methyl group on triazolopyrimidine may slow oxidative metabolism compared to ethyl-substituted analogs (), which are more prone to CYP450-mediated degradation.
Crystallographic Data

Crystal structures of related compounds (e.g., 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide) reveal planar heterocyclic systems with dihedral angles <10° between rings, suggesting strong conjugation . The target compound’s triazolopyrimidine may adopt a similar planar conformation, favoring target binding.

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its structure, synthesis, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has a molecular formula of C18H15FN2OS2C_{18}H_{15}FN_2OS_2 and a molecular weight of approximately 358.45 g/mol. Its structure includes a thiazole ring, a fluorophenyl group, and a triazole moiety linked through a sulfanyl group. The presence of the fluorine atom is notable as it often enhances biological activity and solubility properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazole and triazole rings followed by coupling reactions to introduce the fluorophenyl and sulfanyl groups.

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum .

Anticancer Activity

Research indicates that compounds with triazole structures possess potent anticancer properties. For example, the antiproliferative activity of synthesized triazoles was evaluated against breast, colon, and lung cancer cell lines. The highest activity was observed in compounds with similar structural features to this compound . The mechanisms underlying this activity often involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the thiazole and triazole rings significantly influence biological activity. For instance:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and biological interaction.
  • Sulfanyl Group : This moiety contributes to the overall reactivity and potential interaction with biological targets.

Case Studies

Several case studies highlight the efficacy of thiazole and triazole derivatives in clinical settings:

  • In Vitro Studies : Compounds similar to this compound were tested in vitro against various cancer cell lines showing IC50 values in low micromolar ranges .
  • Animal Models : Preclinical studies involving rodent models demonstrated significant tumor suppression upon administration of related compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide?

  • Methodology : Optimize via nucleophilic substitution between the thiazole-2-amine precursor and a triazolo-pyrimidine sulfonyl chloride intermediate. Use anhydrous DMF as a solvent under nitrogen, with catalytic DMAP to enhance reactivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .
  • Key Data : Yields range from 45–68% depending on substituent steric effects. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Q. How to structurally characterize this compound to confirm regiochemistry and purity?

  • Methodology :

  • X-ray crystallography : Resolve the triazolo-pyrimidine and thiazole ring conformations. Compare bond lengths (e.g., C–S bond ~1.75 Å) and torsion angles to literature analogs .
  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR. Key signals include δ 8.2–8.5 ppm (thiazole H), δ 2.4 ppm (methyl on triazolo-pyrimidine), and δ 7.3–7.6 ppm (fluorophenyl protons) .
    • Validation : Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]+^+ .

Q. What preliminary assays are suitable to evaluate its bioactivity?

  • Methodology :

  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays. IC50_{50} values <1 µM suggest strong inhibition .
  • Anti-inflammatory potential : Use LPS-induced TNF-α suppression in RAW264.7 macrophages. Compare to dexamethasone controls .

Advanced Research Questions

Q. How to resolve contradictions in SAR data between in vitro and in vivo models?

  • Methodology :

  • Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation (e.g., CYP3A4-mediated oxidation).
  • Pharmacokinetic profiling : Administer IV/oral doses in rodents; calculate bioavailability (<20% suggests poor absorption) .
    • Data Adjustment : Modify substituents (e.g., replace methyl with trifluoromethyl on the triazolo-pyrimidine) to enhance metabolic stability .

Q. What computational strategies predict binding modes to target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for EGFR). Prioritize poses with hydrogen bonds to fluorophenyl and sulfanyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
    • Validation : Compare docking scores (∆G < -8 kcal/mol) with experimental IC50_{50} values .

Q. How to optimize synthetic yield while minimizing byproducts?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (DMAP vs. pyridine). Use ANOVA to identify optimal conditions (e.g., 80°C, DMF, 0.1 eq DMAP) .
  • Byproduct Analysis : Isolate impurities via prep-HPLC and characterize via 1H^1 \text{H}-NMR (e.g., dimerization products at δ 4.1–4.3 ppm) .

Q. What strategies validate the anti-exudative mechanism in preclinical models?

  • Methodology :

  • Formalin-induced edema : Administer 10–50 mg/kg orally in rats; measure paw volume at 0–6 hrs. Compare to indomethacin .
  • Cytokine profiling : Use ELISA to quantify IL-6 and TNF-α in serum. Dose-dependent reduction (>50% at 25 mg/kg) confirms efficacy .

Data Contradiction Analysis

Q. Why do fluorophenyl-substituted analogs show variable IC50_{50} across kinase assays?

  • Hypothesis : Differential hydrogen-bonding interactions due to fluorine’s electronegativity.
  • Resolution :

  • Crystallography : Compare ligand-bound kinase structures (e.g., fluorophenyl vs. chlorophenyl analogs). Fluorine’s van der Waals radius (1.47 Å) may disrupt active-site water networks .
  • Free-energy calculations : Use MM-PBSA to quantify binding energy differences (>2 kcal/mol explains potency shifts) .

Methodological Tools

  • Synthesis : Anhydrous conditions, DMAP catalysis .
  • Characterization : XRD, HRMS, 1H^1 \text{H}-NMR .
  • Bioassays : Kinase inhibition, cytokine profiling .
  • Computational : AutoDock Vina, GROMACS .

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